molecular formula C16H21N7O B4955705 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4955705
M. Wt: 327.38 g/mol
InChI Key: WXJUNUKIFWFWCM-UHFFFAOYSA-N
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Description

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives.

Scientific Research Applications

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to its multiple pyrazole rings and the specific arrangement of substituents. This structure allows it to form stable complexes with metal ions and interact with biological targets in ways that simpler pyrazole derivatives cannot.

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c1-11-6-12(2)23(21-11)10-14-7-15(20-19-14)16(24)17-5-4-13-8-18-22(3)9-13/h6-9H,4-5,10H2,1-3H3,(H,17,24)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJUNUKIFWFWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=NN2)C(=O)NCCC3=CN(N=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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